3',5'-Di-O-benzyl Entecavir-13C2,15N is a derivative of Entecavir, a potent antiviral agent primarily used in the treatment of hepatitis B virus (HBV) infections. Entecavir is classified as a carbocyclic nucleoside analogue of 2'-deoxyguanosine, and its structural modifications, such as the introduction of benzyl groups, enhance its pharmacological properties. The compound is particularly significant in molecular research and drug development due to its unique isotopic labeling with carbon-13 and nitrogen-15.
Entecavir was first approved for clinical use in the United States in 2005 and in Europe in 2006. It is classified under nucleoside analogues and is specifically indicated for treating chronic hepatitis B, especially in patients with prior lamivudine resistance. The compound's structure includes an exo-methylene function at the 5' position, which is crucial for its antiviral activity against HBV .
The synthesis of 3',5'-Di-O-benzyl Entecavir-13C2,15N involves several chemical reactions that incorporate stable isotopes into the Entecavir framework. The typical synthetic route includes:
Technical details of these steps involve controlling reaction conditions such as temperature, solvent choice, and reagent ratios to optimize yields while minimizing side reactions .
The molecular structure of 3',5'-Di-O-benzyl Entecavir-13C2,15N can be represented as follows:
The molecular formula can be denoted as C₁₄H₁₈N₄O₄ (with isotopic labels), reflecting its complex structure while maintaining the functional integrity needed for antiviral activity.
The synthesis involves several key reactions:
Technical details include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing conditions for maximum yield .
Entecavir acts as an inhibitor of HBV replication through multiple mechanisms:
Data from clinical studies indicate that Entecavir is effective in reducing viral load and improving liver function tests in patients with chronic hepatitis B infection .
Relevant analyses often include NMR spectroscopy to confirm isotopic labeling and structural integrity .
3',5'-Di-O-benzyl Entecavir-13C2,15N has various applications in scientific research:
The compound's isotopic labeling enhances its utility in pharmacokinetic studies, allowing researchers to track its distribution and metabolism within biological systems .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: